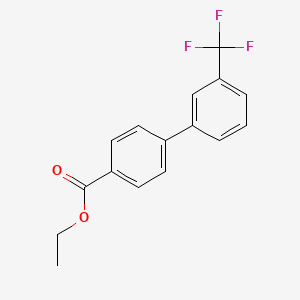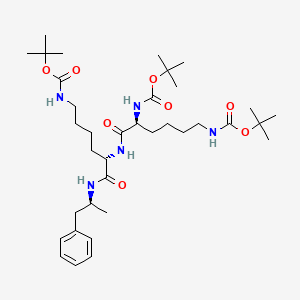
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including amines, amides, and a phenyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. A common synthetic route may include:
Protection of Amino Groups: The amino groups are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bonds.
Deprotection: The Boc groups are removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Triboc-(S)-2,6-Diaminohexanoic acid: A simpler analog with fewer functional groups.
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxohexan-2-yl)hexanamide: A similar compound lacking the phenyl group.
Uniqueness
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide is unique due to its complex structure, which includes multiple amine and amide groups, as well as a phenyl group
特性
分子式 |
C36H61N5O8 |
|---|---|
分子量 |
691.9 g/mol |
IUPAC名 |
tert-butyl N-[(5S)-5-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C36H61N5O8/c1-25(24-26-18-12-11-13-19-26)39-29(42)27(20-14-16-22-37-31(44)47-34(2,3)4)40-30(43)28(41-33(46)49-36(8,9)10)21-15-17-23-38-32(45)48-35(5,6)7/h11-13,18-19,25,27-28H,14-17,20-24H2,1-10H3,(H,37,44)(H,38,45)(H,39,42)(H,40,43)(H,41,46)/t25-,27-,28-/m0/s1 |
InChIキー |
OUPHJXPQFYHWLL-MYKRZTLLSA-N |
異性体SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


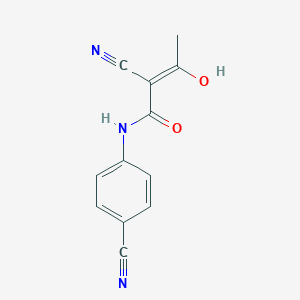
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
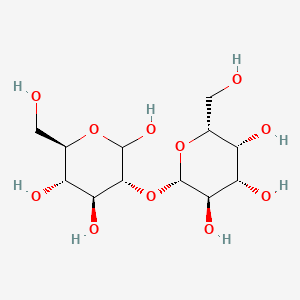

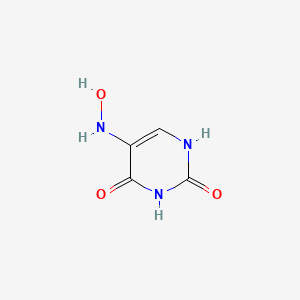
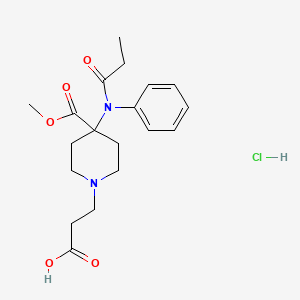

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
